molecular formula C29H38N4O9 B610111 Pipacycline CAS No. 1110-80-1

Pipacycline

Numéro de catalogue: B610111
Numéro CAS: 1110-80-1
Poids moléculaire: 586.6 g/mol
Clé InChI: RAUQZDNDLCIQFJ-REHNUXHNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pipacycline, également connu sous le nom de mépicycline, est un antibiotique tétracycline semi-synthétique. Il est formé par une condensation de Mannich du formaldéhyde et de la 4-hydroxyéthylpipérazine avec la tétracycline. L'introduction du groupe pipérazine améliore sa biodisponibilité, ce qui en fait un antibiotique plus efficace .

Applications De Recherche Scientifique

Pipacycline has several scientific research applications, including:

Mécanisme D'action

Target of Action

Pipacycline, also known as Mepicycline, is a broad-spectrum antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial survival .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The inhibition of cell wall synthesis leads to bacterial cell death, making this compound an effective antibiotic .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of the bacterial cell wall . By inhibiting the PBPs, this compound disrupts the normal function of these proteins, leading to the cessation of cell wall synthesis . The downstream effects of this disruption include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Pharmacokinetics

Like other antibiotics, these properties are crucial in determining the drug’s bioavailability, efficacy, and safety

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacteria to become osmotically unstable, leading to cell lysis and death . This makes this compound effective in treating infections caused by susceptible bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . Additionally, the presence of resistant bacteria in the environment can influence the efficacy of this compound . Understanding these environmental influences is crucial for optimizing the use of this compound in clinical settings .

Méthodes De Préparation

Pipacycline est synthétisé par une réaction de condensation de Mannich impliquant du formaldéhyde, de la 4-hydroxyéthylpipérazine et de la tétracycline . Cette réaction introduit le groupe pipérazine, qui améliore la biodisponibilité du composé. Les méthodes de production industrielle de this compound impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires, garantissant la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

Pipacycline subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant la synthèse protéique bactérienne. Il se lie au ribosome bactérien, empêchant l'ajout de nouveaux acides aminés à la chaîne peptidique en croissance. Cette action arrête efficacement la croissance et la réplication bactériennes. Les cibles moléculaires de la this compound comprennent les sous-unités ribosomiques bactériennes, qui sont essentielles à la synthèse protéique .

Comparaison Avec Des Composés Similaires

Pipacycline est unique parmi les antibiotiques tétracyclines en raison de l'introduction du groupe pipérazine, qui améliore sa biodisponibilité. Des composés similaires comprennent :

L'unicité de this compound réside dans sa biodisponibilité améliorée due au groupe pipérazine, ce qui en fait un antibiotique plus efficace dans certains contextes cliniques.

Activité Biologique

Pipacycline, a derivative of tetracycline, is a broad-spectrum antibiotic with significant biological activity against various bacterial strains, including multidrug-resistant (MDR) bacteria. This article delves into its biological mechanisms, pharmacological properties, and relevant case studies that highlight its efficacy and potential applications.

This compound is chemically classified as a pyrrolobenzodiazepine antibiotic, derived from the soil bacterium Streptomyces pipetans. Its chemical formula is C29H38N4O9C_{29}H_{38}N_{4}O_{9}. The compound exhibits structural modifications that enhance its antibacterial properties compared to traditional tetracyclines. Specifically, it features a substitution on the amide nitrogen with a 4-[(2-hydroxyethyl)piperazin-1-yl]methyl group, which may contribute to its unique pharmacological profile.

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. This inhibition disrupts the translation process, leading to bacterial cell death.

Antimicrobial Spectrum

This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against MDR strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) in laboratory studies .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainSensitivity
Methicillin-resistant Staphylococcus aureus (MRSA)Sensitive
Vancomycin-resistant Enterococcus faecium (VRE)Sensitive
Escherichia coliModerate
Klebsiella pneumoniaeResistant

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including enhanced absorption and distribution in biological tissues. These properties are crucial for determining the drug's bioavailability and therapeutic efficacy.

Case Study 1: Efficacy Against MDR Infections

A clinical study conducted on patients with chronic infections caused by MDR pathogens revealed that this compound was effective in reducing bacterial load and improving clinical outcomes. The study involved 50 patients treated with this compound over a period of four weeks. Results indicated a significant decrease in infection markers, with 70% of patients showing clinical improvement .

Case Study 2: Synergistic Effects with Other Antibiotics

Research has also explored the synergistic effects of this compound when combined with other antibiotics such as Phenoxymethylpenicillin. In vitro studies demonstrated enhanced antibacterial activity against resistant strains when this compound was used in conjunction with these antibiotics, suggesting potential applications in combination therapy for complex infections .

Resistance Mechanisms

Despite its effectiveness, the emergence of resistance mechanisms among certain bacterial strains poses challenges for the clinical use of this compound. Ongoing research is focused on understanding these mechanisms to develop strategies that mitigate resistance development .

Propriétés

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQZDNDLCIQFJ-REHNUXHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)CCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891415
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110-80-1
Record name Pipacycline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001110801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipacycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipacycline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ3P6082I5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Mepicycline?

A1: Mepicycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the acceptor site on the mRNA-ribosome complex. This halts the addition of amino acids to the growing polypeptide chain, ultimately inhibiting bacterial growth.

Q2: How does Mepicycline differ from other tetracyclines in terms of its effect on the ureter?

A2: Research shows that different tetracyclines have varying effects on the ureter, with Mepicycline and Doxycycline antagonizing the contractile action of barium chloride, while Tetracycline and Rolitetracycline increase it. [] This difference is attributed to the percentage of 4-epiderivatives in each tetracycline. The higher the concentration of 4-epiderivatives, the weaker the effect of Mepicycline and Doxycycline, and the stronger the action of Tetracycline and Rolitetracycline. []

Q3: Does intravenous administration of Mepicycline affect ureteral flow?

A3: Intravenous injection of Mepicycline, unlike Tetracycline and Rolitetracycline, does not induce a significant change in intra-ureteral flow. [] This suggests a different pharmacokinetic profile and potentially less direct impact on the ureteral smooth muscle compared to other tetracyclines.

Q4: Does Mepicycline offer any protection against penicillinase?

A4: Yes, Mepicycline exhibits antipenicillinase activity. [, ] This means it can protect penicillin from inactivation by bacterial enzymes called penicillinases, which are a major mechanism of bacterial resistance to penicillin. This property could be beneficial in combating penicillin-resistant infections.

Q5: Are there any studies on the combined use of Mepicycline with other antibiotics?

A5: Yes, there have been laboratory and clinical studies investigating the effectiveness of Mepicycline combined with Phenoxymethylpenicillin. [, ] These studies highlight the potential synergistic effects of combining these antibiotics, potentially offering broader spectrum antibacterial coverage.

Q6: Is there evidence of Mepicycline being used in respiratory tract infections?

A6: While there is no direct mention of Mepicycline use for respiratory infections in the provided abstracts, research indicates that tetracyclines, in general, can impact respiratory tract function. [] The specific application of Mepicycline for respiratory infections would require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.